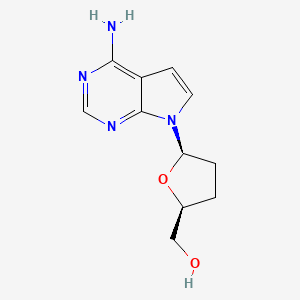

7-Deaza-2',3'-dideoxyadenosine

Übersicht

Beschreibung

7-Deaza-2’,3’-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to adenosine but lacks the 7-nitrogen atom in the purine ring, which is replaced by a carbon atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyadenosine typically involves the modification of adenosine or its derivatives. One common method includes the use of 7-deazapurine intermediates, which are then subjected to glycosylation reactions to attach the deoxyribose sugar. The reaction conditions often involve the use of strong acids or bases, and the process may require protection and deprotection steps to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 7-Deaza-2’,3’-dideoxyadenosine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques to achieve the desired level of purity for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products: The major products formed from these reactions include various substituted derivatives of 7-Deaza-2’,3’-dideoxyadenosine, which can be further utilized in biochemical and pharmacological studies .

Wissenschaftliche Forschungsanwendungen

7-Deaza-2’,3’-dideoxyadenosine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Deaza-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication or cellular proliferation. The compound targets viral reverse transcriptase and cellular DNA polymerases, disrupting the normal function of these enzymes and leading to the termination of nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups, making it a potent inhibitor of viral replication.

7-Deaza-2’-deoxyadenosine: Similar to 7-Deaza-2’,3’-dideoxyadenosine but retains the 2’ hydroxyl group, affecting its biological activity.

8-Aza-7-deaza-2’,3’-dideoxyadenosine: Contains additional modifications that enhance its antiviral properties.

Uniqueness: 7-Deaza-2’,3’-dideoxyadenosine is unique due to the absence of the 7-nitrogen atom and the 2’ and 3’ hydroxyl groups. These structural modifications confer distinct chemical and biological properties, making it a valuable tool in various research applications. Its ability to act as a chain terminator and inhibit nucleic acid synthesis sets it apart from other nucleoside analogs .

Biologische Aktivität

7-Deaza-2',3'-dideoxyadenosine (7DDAD) is a synthetic nucleoside analog that has gained significant attention for its biological activity, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of its mechanisms of action, biochemical properties, and applications in scientific research.

Target and Mode of Action

The primary target of 7DDAD is the human immunodeficiency virus (HIV). It functions by inhibiting the replication of HIV, thereby reducing the viral load in infected individuals. The compound acts as a prodrug, which is converted to adenosine upon entering the cell. This conversion is crucial for its subsequent incorporation into the viral genome, leading to chain termination during DNA synthesis.

Biochemical Pathways

7DDAD primarily interferes with the replication of the HIV genome by inhibiting reverse transcriptase, an essential enzyme for retroviral replication. Its incorporation into DNA disrupts normal nucleotide sequences, which is critical for viral propagation.

Pharmacokinetics and Cellular Effects

Pharmacokinetics

After administration, 7DDAD is absorbed and distributed within cells via nucleoside transporters. Once inside, it is metabolized and incorporated into cellular DNA, where it exhibits its antiviral effects. The compound's stability under standard conditions allows for effective long-term use in laboratory settings .

Cellular Effects

In vitro studies have demonstrated that 7DDAD effectively inhibits HIV replication in various cell types. This inhibition leads to a significant reduction in viral load and slows disease progression in infected cells. Its effects are dose-dependent; therapeutic doses have shown efficacy without causing significant toxicity to host cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 7DDAD, it is essential to compare it with related nucleoside analogs:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2',3'-Dideoxyadenosine | Lacks 2’ and 3’ hydroxyl groups | Potent inhibitor of viral replication |

| 7-Deaza-2'-deoxyadenosine | Retains 2’ hydroxyl group | Similar mechanism but different potency |

| 8-Aza-7-deaza-2',3'-dideoxyadenosine | Enhanced antiviral properties due to structural modifications | Increased effectiveness against HIV |

The structural modifications in 7DDAD confer distinct chemical properties that enhance its role as a chain terminator during DNA synthesis, differentiating it from other nucleoside analogs .

Research Applications

7DDAD has diverse applications across various fields:

- Chemistry : Utilized as a building block in synthesizing modified nucleic acids and oligonucleotides.

- Biology : Employed in studying DNA-RNA interactions and developing molecular probes.

- Medicine : Investigated for its potential as an antiviral agent against HIV and as an anticancer compound due to its ability to induce apoptosis in cancer cells .

- Industry : Used in pharmaceutical applications for developing new antiviral therapies.

Case Studies

Several studies have highlighted the efficacy of 7DDAD:

- Antiviral Efficacy Against HIV : In a controlled laboratory setting, researchers found that treatment with 7DDAD significantly reduced HIV replication rates compared to untreated controls. The study indicated that higher concentrations led to greater inhibition of viral load without cytotoxic effects on host cells .

- Potential Anticancer Applications : In animal models, 7DDAD demonstrated tumor growth inhibition alongside reduced toxicity profiles compared to traditional chemotherapeutics. The mechanism involves inducing apoptosis through DNA damage pathways activated by the incorporation of the compound into rapidly dividing cancer cells .

Eigenschaften

IUPAC Name |

[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONOBVOMFRFGW-IONNQARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193635 | |

| Record name | 7-Deaza-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40627-30-3 | |

| Record name | 7-Deaza-2',3'-dideoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Deaza-2',3'-dideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.